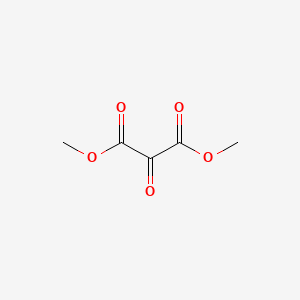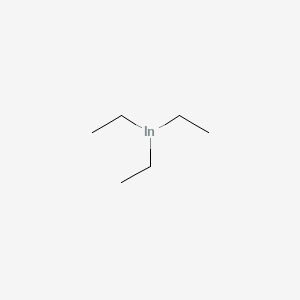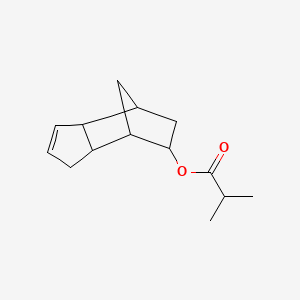
Dimethyl 2-oxomalonate
Vue d'ensemble
Description
Dimethyl 2-oxomalonate, also known as dimethyl oxopropanedioate, is an organic compound with the molecular formula C5H6O5. It is a diester of oxomalonic acid and is characterized by its clear, colorless to yellow liquid appearance. This compound is highly soluble in water, ethanol, diethyl ether, and chloroform .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 2-oxomalonate can be synthesized through several methods. One common approach involves the esterification of oxomalonic acid with methanol in the presence of an acid catalyst such as hydrogen chloride. Another method includes the oxidation of dimethyl malonate using oxidizing agents like dinitrogen tetroxide or selenium dioxide .
Industrial Production Methods: Industrial production of this compound typically involves the esterification process due to its simplicity and efficiency. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-oxomalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethyl mesoxalate.
Reduction: Reduction reactions can convert it into dimethyl malonate.
Substitution: It can participate in nucleophilic substitution reactions due to its electrophilic carbonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Dinitrogen tetroxide, selenium dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed:
Oxidation: Dimethyl mesoxalate.
Reduction: Dimethyl malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-oxomalonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl 2-oxomalonate involves its highly polarized keto group, which makes it an effective electrophile in addition reactions. It can participate in pericyclic reactions such as Diels-Alder reactions, cycloadditions, and ene reactions. The compound’s reactivity is primarily due to the presence of the electron-withdrawing ester groups, which enhance the electrophilicity of the carbonyl carbon .
Comparaison Avec Des Composés Similaires
Diethyl oxomalonate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl malonate: Lacks the keto group, making it less reactive in certain types of reactions.
Dimethyl mesoxalate: An oxidized form of dimethyl 2-oxomalonate, used in different synthetic applications.
Uniqueness: this compound is unique due to its highly polarized keto group, which makes it a versatile reactant in various organic synthesis reactions. Its ability to participate in pericyclic reactions and form a wide range of products makes it valuable in both academic and industrial research .
Propriétés
IUPAC Name |
dimethyl 2-oxopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c1-9-4(7)3(6)5(8)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOCYQDSDXLBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338213 | |
| Record name | Dimethyl 2-oxomalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3298-40-6 | |
| Record name | Dimethyl 2-oxomalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)






